molecular formula C26H31NO2 B12536086 Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate CAS No. 869318-51-4

Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate

Cat. No.: B12536086
CAS No.: 869318-51-4
M. Wt: 389.5 g/mol
InChI Key: YWGMJUIXAMJBIK-UHFFFAOYSA-N
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Description

Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate is an organic compound that combines the structural features of cyclooctene and carbazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate typically involves the esterification of cyclooct-4-en-1-ol with 6-(9H-carbazol-9-yl)hexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Various ester derivatives

Scientific Research Applications

Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s carbazole moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of cyclooctene and carbazole moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research.

Properties

CAS No.

869318-51-4

Molecular Formula

C26H31NO2

Molecular Weight

389.5 g/mol

IUPAC Name

cyclooct-4-en-1-yl 6-carbazol-9-ylhexanoate

InChI

InChI=1S/C26H31NO2/c28-26(29-21-13-5-2-1-3-6-14-21)19-7-4-12-20-27-24-17-10-8-15-22(24)23-16-9-11-18-25(23)27/h1-2,8-11,15-18,21H,3-7,12-14,19-20H2

InChI Key

YWGMJUIXAMJBIK-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)CCCCCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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